molecular formula C14H20N4O4 B067474 Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 193902-78-2

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

Numéro de catalogue: B067474
Numéro CAS: 193902-78-2
Poids moléculaire: 308.33 g/mol
Clé InChI: WWFJYZONBJARJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is widely used in scientific research for various applications:

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound.

Activité Biologique

Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 193902-78-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C14H20N4O4
  • Molecular Weight : 308.34 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and nitro-substituted pyridines. The general synthetic route includes:

  • Formation of the Piperazine Derivative : Reaction of tert-butyl isocyanate with piperazine.
  • Nitration of Pyridine : Introduction of a nitro group at the 5-position of pyridine.
  • Carboxylation : Coupling the piperazine derivative with the nitro-pyridine to form the final product through an esterification reaction.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been noted for its potential as a histamine H3 receptor antagonist , which plays a significant role in neurological functions and could be beneficial in treating conditions like Alzheimer's disease and schizophrenia .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to the human histamine H3 receptor (hH3R). The Ki values for various derivatives indicate that modifications to the piperazine structure can enhance receptor affinity, with some compounds showing Ki values as low as 16 nM .

In Vivo Studies

Animal models have demonstrated that compounds similar to this compound exhibit anticonvulsant properties. For instance, in maximal electroshock-induced seizure (MES) models in mice, certain derivatives were effective at preventing seizures, suggesting a neuroprotective effect .

Case Studies and Clinical Relevance

  • Anticonvulsant Activity : A series of studies highlighted the anticonvulsant effects of piperazine derivatives, indicating their potential use in treating epilepsy and other seizure disorders .
  • Cognitive Enhancement : Research has suggested that antagonists of the H3 receptor can enhance cognitive functions, making these compounds candidates for further development in cognitive disorders .
  • Selectivity and Safety Profiles : The selectivity for hH3R over other histamine receptors (H1 and H2) suggests a favorable safety profile, reducing the likelihood of side effects commonly associated with non-selective antihistamines .

Data Table: Biological Activity Overview

Activity TypeTargetAffinity (Ki)Model UsedReference
Histamine H3 AntagonismHuman Histamine H3 Receptor16 - 120 nMIn vitro binding assays
AnticonvulsantMaximal Electroshock SeizureEffectiveMouse model
Cognitive EnhancementCognitive FunctionsPromisingBehavioral tests

Propriétés

IUPAC Name

tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-5-4-11(10-15-12)18(20)21/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFJYZONBJARJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584673
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-78-2
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Nitro-2-chloropyridine (21) (350 mg, 2.21 mmol) and 1-Boc-piperazine (430 mg, 2.31 mmol) were dissolved in MeCN (3.6 mL). TEA (400 μL, 2.87 mmol) was added and the mixture heated at 140° C. in the microwave (250 W, stirring) for 30 minutes. The solvent was evaporated in vacuo and the residue dissolved in DCM (75 mL). The solution was washed with 0.5N HCl (2×20 mL) and the organic phase washed with saturated brine solution (40 mL), then dried (MgSO4), filtered and the solvent evaporated in vacuo to afford the title compound as a yellow solid (646 mg, 95%); LCMS, Rt=2.97 min (MeOH-FA method), m/z 309 (MH+).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
400 μL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-5-nitropyridine (5.0 g, 24.6 mmol), tert-butyl piperazine-1-carboxylate (13.8 g, 74.2 mmol), acetonitrile (150 mL) was stirred at reflux for 2.5 h. After the reaction was completed, the solvent was removed under reduced pressure to afford 197a as a yellow solid (4.1 g, 54%). MS-ESI: [M+H]+ 309.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
54%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Potassium carbonate (1.7 g, 12.31 mmol) was added to a solution of 2-Chloro-5-nitropyridine (1.33 g, 8.38 mmol) and piperazine-1-carboxylic acid tert-butyl ester (1.57 g, 8.42 mmol) in dioxane (10 ml) then stirred at reflux for 4 hours. The reaction was cooled, and solvent evaporated. The residue was extracted with MeCl2 (100 ml) washed with H2O (50 ml), separated organic layer washed with brine (50 ml) dried over MgSO4, filtered and solvent evaporated yielding a residue which chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding desired product as a pale yellow solid (2.3 g, 88%)
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.